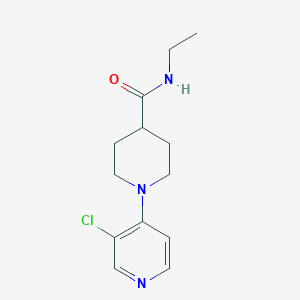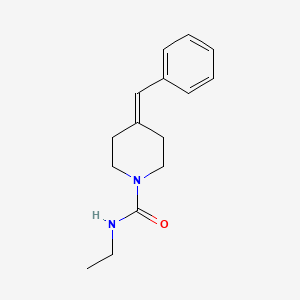
4-benzylidene-N-ethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzylidene-N-ethylpiperidine-1-carboxamide, commonly known as BEP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The exact mechanism of action of BEP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. BEP has been shown to increase the levels of endogenous opioids such as beta-endorphin and enkephalins, which are known to play a role in pain regulation and mood modulation. Additionally, BEP has been reported to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
BEP has been shown to produce a range of biochemical and physiological effects in animal models. It has been reported to increase pain threshold and reduce pain sensitivity in various pain models, suggesting its potential use as an analgesic. Additionally, BEP has been shown to produce antidepressant-like effects in animal models of depression, indicating its potential use as an antidepressant. BEP has also been reported to possess anticonvulsant and neuroprotective properties, suggesting its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of BEP is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, BEP has been shown to produce consistent and reproducible effects in animal models, making it a reliable tool for studying pain and mood disorders. However, one of the limitations of BEP is its potential toxicity and side effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for BEP research. One potential direction is the development of novel therapeutics based on the structure of BEP for the treatment of pain and mood disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of BEP and its interaction with various neurotransmitter systems in the brain. Furthermore, the potential use of BEP in the treatment of neurological disorders such as epilepsy and Alzheimer's disease warrants further investigation. Finally, the development of more selective and potent analogs of BEP may lead to the development of more effective therapeutics with fewer side effects.
Conclusion:
In conclusion, BEP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, consistent effects in animal models, and potential use in the treatment of pain and mood disorders make it a valuable tool for research. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成法
The synthesis of BEP involves the condensation reaction between piperidine-1-carboxylic acid and benzaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
BEP has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit significant analgesic and antidepressant effects in animal models, making it a promising candidate for the development of novel therapeutics for pain and mood disorders. Additionally, BEP has been reported to possess anticonvulsant and neuroprotective properties, suggesting its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
4-benzylidene-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-16-15(18)17-10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYLXUMTJYRSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
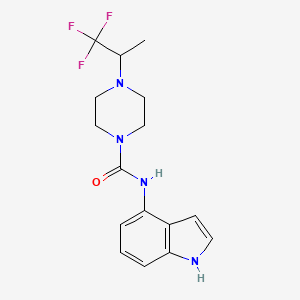
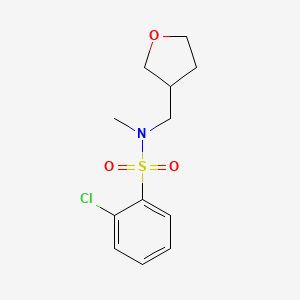
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)

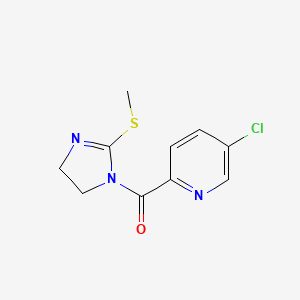
![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)
![2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)
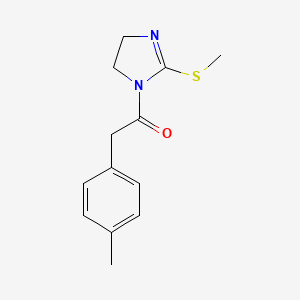

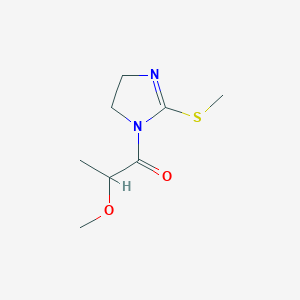
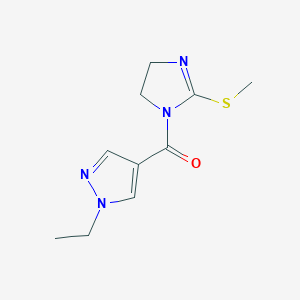
![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
